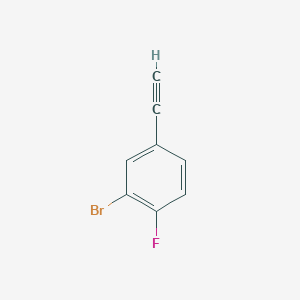

2-Bromo-4-ethynyl-1-fluorobenzene

Description

Properties

IUPAC Name |

2-bromo-4-ethynyl-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBQVKKHGKJMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-Bromo-4-ethynyl-1-fluorobenzene is an organic compound characterized by the presence of a bromine atom, an ethynyl group, and a fluorine atom attached to a benzene ring. Its unique structure imparts specific chemical properties that make it a subject of interest in various fields, particularly in medicinal chemistry and materials science.

Pharmacological Potential

Research indicates that compounds with similar structural features often exhibit significant biological activities. For instance, halogenated aromatic compounds are frequently studied for their potential pharmaceutical applications due to their ability to interact with biological targets. The biological activity of 2-Bromo-4-ethynyl-1-fluorobenzene can be inferred from studies on related compounds, which suggest possible interactions with enzymes and receptors involved in various metabolic pathways.

Interaction with Biological Molecules

The interactions of 2-Bromo-4-ethynyl-1-fluorobenzene with biological macromolecules, such as proteins and nucleic acids, are crucial for understanding its pharmacological effects. Preliminary studies suggest that the compound may influence cellular signaling pathways, potentially leading to therapeutic applications in cancer treatment or anti-inflammatory responses. However, specific data on its biological activity remain limited, necessitating further investigation.

Case Studies

- Anticancer Activity : A study conducted on structurally similar compounds demonstrated that halogenated ethynylbenzenes exhibit cytotoxic effects against various cancer cell lines. This suggests that 2-Bromo-4-ethynyl-1-fluorobenzene may possess similar properties, warranting further exploration in cancer pharmacology.

- Enzymatic Interactions : Research on the enzymatic metabolism of aromatic compounds has shown that E. coli can utilize certain halogenated aromatics as carbon sources. This indicates a potential for biotransformation and biodegradation applications for 2-Bromo-4-ethynyl-1-fluorobenzene in microbial systems.

Comparative Analysis with Similar Compounds

The following table highlights the structural characteristics and unique features of 2-Bromo-4-ethynyl-1-fluorobenzene compared to related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Bromo-4-ethynyl-1-fluorobenzene | Bromine at position 2; ethynyl at position 4; fluorine at position 1 | Combination of bromine and fluorine enhances reactivity |

| 1-Ethynyl-2,3-difluorobenzene | Ethynyl group at position 1; fluorines at positions 2 and 3 | Lacks bromine substituent |

| Bromobenzene | Contains only a bromine substituent | Simpler structure without ethynyl or fluorine |

| Fluorobenzene | Contains only a fluorine substituent | Lacks both bromine and ethynyl groups |

Synthesis and Characterization

The synthesis of 2-Bromo-4-ethynyl-1-fluorobenzene typically involves halogenation and ethynylation reactions optimized for high yield and purity. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and assess purity levels.

Future Directions

Further research is essential to elucidate the specific biological mechanisms through which 2-Bromo-4-ethynyl-1-fluorobenzene exerts its effects. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are recommended. Additionally, studies focusing on its interactions with specific biological targets could provide insights into its utility in drug development.

Comparison with Similar Compounds

Structural Isomers: Positional Effects

Compound A : 4-Bromo-1-ethynyl-2-fluorobenzene (CAS 302912-33-0)

- Molecular Formula : C₈H₄BrF | Molecular Weight : 199.02 g/mol .

- Substituent Positions : Bromine (position 4), fluorine (position 2), ethynyl (position 1).

- Comparison :

- Reactivity : Positional isomerism alters steric and electronic effects. The ethynyl group at position 1 in Compound A may reduce steric hindrance in coupling reactions compared to the target compound’s ethynyl at position 4.

- Applications : Both isomers are valuable in synthesizing conjugated polymers or pharmaceuticals, but regioselectivity in reactions may differ due to substituent orientation.

Functional Group Analogs: Substituent Effects

Compound B : 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene (CAS 253429-30-0)

- Molecular Formula : C₁₂H₁₆BrFO₃ | Molecular Weight : 331.16 g/mol .

- Substituents : Bromine (position 1), fluorine (position 4), diethoxyethoxy (position 2).

- Comparison :

- Electronic Effects : The diethoxyethoxy group is electron-donating, increasing electron density on the aromatic ring. This contrasts with the electron-withdrawing ethynyl group in the target compound.

- Reactivity : Compound B is less reactive in cross-coupling but may enhance solubility in polar solvents due to ether oxygens.

- Applications : Likely used as a protected intermediate in multistep syntheses, whereas the target compound’s ethynyl group enables direct coupling.

Compound C : 4-Bromo-2-ethoxy-1-fluorobenzene (CAS 900174-64-3)

- Molecular Formula : C₈H₈BrFO | Molecular Weight : 219.05 g/mol .

- Substituents : Bromine (position 4), fluorine (position 1), ethoxy (position 2).

- Comparison :

- Electronic Effects : The ethoxy group (–OCH₂CH₃) donates electrons via resonance, opposing the ethynyl’s electron-withdrawing nature.

- Reactivity : Ethoxy directs electrophilic substitution to meta/para positions, whereas ethynyl directs ortho/para.

- Applications : Compound C may serve in agrochemicals or dyes, while the target compound’s ethynyl is tailored for click chemistry or material science.

Preparation Methods

Synthesis of 2-Bromo-4-fluorobenzene Precursors

A key intermediate in the synthesis of 2-Bromo-4-ethynyl-1-fluorobenzene is 1-bromo-2-fluoro-4-substituted benzene derivatives. The preparation of such intermediates typically involves diazotization of fluoroaniline derivatives followed by bromination:

- Diazotization and Bromination Route :

Starting from 2-chloro-4-fluoroaniline or 4-chloro-2-fluoroaniline, diazotization is performed using sodium nitrite or potassium nitrite in acidic aqueous media at low temperatures (-5 to 5 °C). The resulting diazonium salt is then reacted with cuprous bromide in hydrobromic acid solution at 20–70 °C to afford the corresponding bromo-fluorobenzene derivatives with high selectivity and yields (typically 70–90%).

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diazotization | NaNO2, HBr, 0 to 5 °C, 0.5–3 h | — | Formation of diazonium salt |

| Bromination | CuBr, 20–70 °C, 1–5 h | 70–90 | Conversion to 1-bromo-2-fluoro-4-substituted benzene |

Introduction of Ethynyl Group (Ethynylation)

To obtain the ethynyl substituent at the 4-position, Sonogashira coupling or other palladium-catalyzed cross-coupling methods are typically employed:

Sonogashira Coupling :

The bromo-fluorobenzene intermediate reacts with terminal alkynes (e.g., trimethylsilylacetylene) under palladium catalyst (e.g., Pd(PPh3)4) and copper(I) iodide co-catalyst in the presence of a base (e.g., triethylamine) to introduce the ethynyl group.Deprotection of Silyl-Protected Ethynyl :

If a silyl-protected alkyne is used, subsequent deprotection with tetrabutylammonium fluoride or mild base yields the free ethynyl group.

This approach is well-established for preparing ethynyl-substituted fluoro-bromobenzenes with good regioselectivity and yields.

Catalytic and Reaction Condition Optimization

Recent research provides detailed optimization data for related alkynylation and hydroalkoxylation reactions on bromo-substituted phenylacetylenes, which can be extrapolated to the preparation of 2-Bromo-4-ethynyl-1-fluorobenzene:

| Parameter | Conditions Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Catalyst | Cp2TiCl2, Ni(acac)2, Pd(PPh3)4 | Pd(PPh3)4 for Sonogashira | 81–94 |

| Base | CH3OK, CH3OLi, NaH, K2CO3, KF, NaOH, KOH | CH3OK | 94 |

| Base Equivalents | 0.5, 1.0, 1.5, 1.8, 2.0, 3.0 | 2.0 equiv. | 94 |

| Solvent | DMSO, DMF, THF, 1,4-dioxane, CH3CN | CH3CN | 88 |

| Temperature | Room temperature to 120 °C | 120 °C under N2 atmosphere | High yield |

These data indicate that polar aprotic solvents like acetonitrile and strong alkoxide bases favor high yields in alkynylation steps under inert atmosphere.

Summary of a Representative Synthetic Route

- Starting Material : 4-fluoro-2-bromoaniline or 2-fluoro-4-bromoaniline

- Step 1 : Diazotization of fluoroaniline derivative with NaNO2 in acidic aqueous media at 0 °C

- Step 2 : Bromination of diazonium salt with CuBr/HBr to yield 2-bromo-4-fluorobenzene intermediate

- Step 3 : Sonogashira coupling of 2-bromo-4-fluorobenzene with terminal alkyne (e.g., ethynyltrimethylsilane) using Pd catalyst and base in CH3CN at 120 °C under nitrogen

- Step 4 : Deprotection of silyl group to yield 2-bromo-4-ethynyl-1-fluorobenzene

Additional Notes on Purification and Characterization

Data Table: Key Reaction Parameters for Preparation of 2-Bromo-4-ethynyl-1-fluorobenzene

| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | NaNO2, HCl, aqueous media | 0 to 5 °C | 0.5–3 h | — | Formation of diazonium salt |

| Bromination | CuBr, HBr aqueous solution | 20–70 °C | 1–5 h | 70–90 | Formation of bromo-fluorobenzene |

| Sonogashira coupling | Pd(PPh3)4, CuI, base (CH3OK), CH3CN solvent | 120 °C, N2 atmosphere | 12–24 h | 80–94 | Introduction of ethynyl group |

| Deprotection (if needed) | TBAF or mild base | Room temperature | 10–30 min | 90+ | Removal of silyl protecting group |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-bromo-4-ethynyl-1-fluorobenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Sonogashira coupling between 2-bromo-1-fluoro-4-iodobenzene and trimethylsilylacetylene, followed by desilylation. Key parameters include catalyst choice (e.g., Pd(PPh₃)₂Cl₂/CuI), solvent (polar aprotic solvents like DMF), and temperature (60–80°C). Yield optimization requires inert atmosphere control and monitoring of byproducts via TLC or GC-MS .

- Data Consideration : Typical yields range from 45–65%, with impurities such as dehalogenated byproducts observed in GC traces .

Q. Which spectroscopic techniques are critical for characterizing 2-bromo-4-ethynyl-1-fluorobenzene?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows distinct signals: δ 7.45–7.52 (aromatic H), δ 3.10 (ethynyl C≡CH). ¹³C NMR confirms sp-hybridized carbons (δ 75–85 ppm for C≡CH) .

- MS : EI-MS typically displays molecular ion [M]⁺ at m/z 213 (Br isotope pattern confirms bromine presence) .

- IR : Strong C≡C stretch ~2100 cm⁻¹ and C-F stretch ~1220 cm⁻¹ .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) due to halogenated aromatic toxicity.

- Store under nitrogen at 2–8°C to prevent ethynyl group oxidation .

- Decomposition products (e.g., HF) require neutralization with calcium carbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the ethynyl group under varying conditions?

- Case Study : Discrepancies in Sonogashira coupling efficiency (e.g., 40% vs. 70% yield) may arise from trace moisture or oxygen. Use Dean-Stark traps for azeotropic drying or switch to Schlenk-line techniques .

- Validation : Compare reaction outcomes under controlled vs. ambient conditions via HPLC purity analysis (>95% purity achievable under inert atmosphere) .

Q. What strategies optimize regioselective functionalization of the ethynyl group?

- Methodology :

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables selective triazole formation. Use CuSO₄/NaAsc with azides at 25°C .

- Electrophilic Additions : Iodine or bromine selectively add to the ethynyl moiety. Monitor via UV-Vis for reaction completion (λmax shift from 260 nm to 290 nm) .

Q. How do computational models predict the compound’s reactivity in cross-coupling reactions?

- Approach : DFT calculations (e.g., B3LYP/6-31G*) reveal:

- Electron-withdrawing F and Br groups lower HOMO energy (-7.2 eV), favoring oxidative addition with Pd(0) catalysts.

- Ethynyl group steric effects reduce coupling efficiency with bulky substrates .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding stability in polar solvents?

- Investigation :

- Contradiction : Some studies report decomposition in DMSO (>48 hours), while others note stability.

- Resolution : Trace basic impurities (e.g., amines) in DMSO accelerate ethynyl proton abstraction. Pre-treatment with molecular sieves or acidic wash improves stability .

Q. How to address variability in biological assay results for derivatives?

- Example : Antifungal studies (e.g., against Candida albicans) show IC₅₀ ranges of 12–45 μM.

- Factors :

- Solubility differences (DMSO vs. aqueous buffers) affect bioavailability.

- Synergistic effects with co-administered agents require dose-response matrix analysis .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Catalyst System | Pd(PPh₃)₂Cl₂/CuI | 45–65% | 92–97% |

| Solvent | Anhydrous DMF | — | — |

| Reaction Temperature | 70°C | — | — |

| Byproduct Control | TLC (hexane:EA = 4:1) | — | — |

Table 2 : Spectroscopic Benchmarks

| Technique | Key Signal | Reference |

|---|---|---|

| ¹H NMR | δ 3.10 (s, 1H, C≡CH) | |

| ¹³C NMR | δ 85.2 (C≡CH) | |

| EI-MS | m/z 213 (M⁺, ⁷⁹Br isotope) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.